![molecular formula C14H8BrCl2FO2 B1441205 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160259-89-1](/img/structure/B1441205.png)
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
Descripción general
Descripción
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C14H8BrCl2FO2 and a molecular weight of 378.02 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride are not fully detailed in the available resources. Its molecular formula is C14H8BrCl2FO2 and it has a molecular weight of 378.02 .Aplicaciones Científicas De Investigación
1. Synthesis of Antidepressant Molecules
- Application Summary : This compound plays a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes : The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
2. α-Glucosidase Inhibitors
- Application Summary : The compound is used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which have been evaluated as potential inhibitors of the α-glucosidase enzyme .
- Results or Outcomes : Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM . Especially, one compound (IC50=8.34±0.02 μM) was found to be five-fold more active than the standard .
3. SGLT2 Inhibitors
- Application Summary : The compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
4. Proteomics Research
- Application Summary : This compound is used in proteomics research .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the studies were not detailed in the source .
5. Synthesis of Dapagliflozin
- Application Summary : This compound is an intermediate in the synthesis of labelled and unlabelled isotopes of glucuronide metabolites of dapagliflozin . It also functions as an intermediate in the synthesis of dapagliflozin, a potent and selective hSGLT2 inhibitor .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the studies were not detailed in the source .
6. Synthesis of 9-Substituted Adenine
- Application Summary : This compound is used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the studies were not detailed in the source .
7. Proteomics Research
- Application Summary : This compound is used in proteomics research .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the studies were not detailed in the source .
8. Synthesis of Therapeutic SGLT2 Inhibitors
- Application Summary : This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the studies were not detailed in the source .
9. Synthesis of 9-Substituted Adenine
- Application Summary : This compound is used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the studies were not detailed in the source .
Propiedades
IUPAC Name |
5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl2FO2/c15-8-4-5-13(9(6-8)14(17)19)20-7-10-11(16)2-1-3-12(10)18/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNWXNWKASOEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6-Chloro-2-pyridinyl)amino]-1-propanol](/img/structure/B1441122.png)
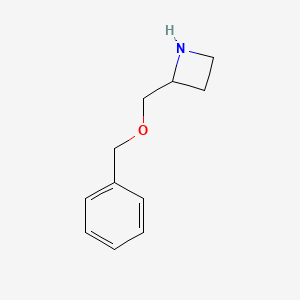
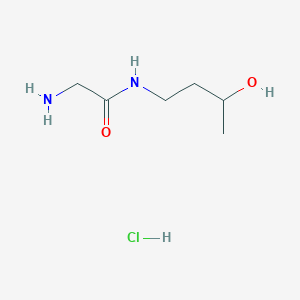
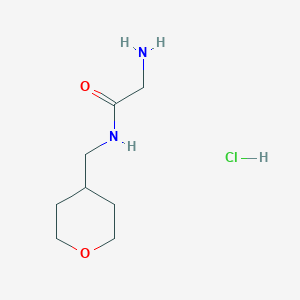
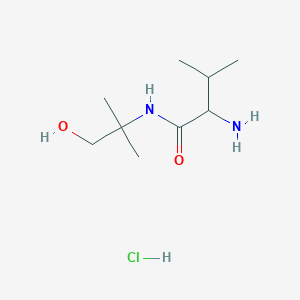
![2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride](/img/structure/B1441133.png)
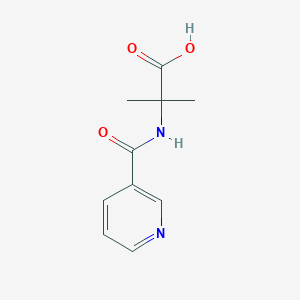
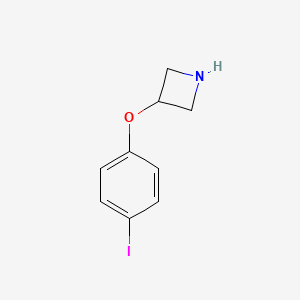
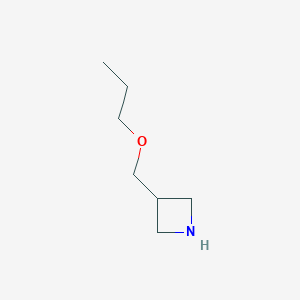
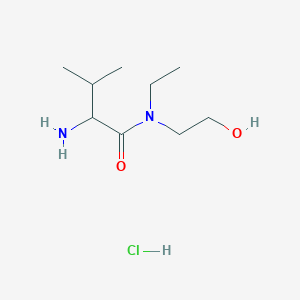
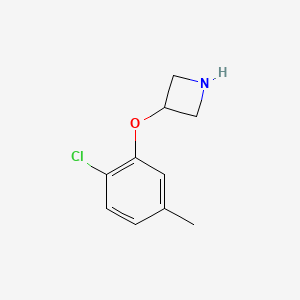
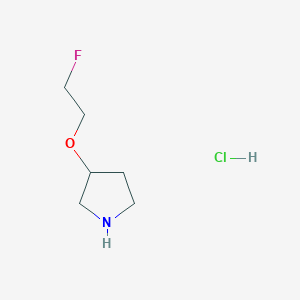
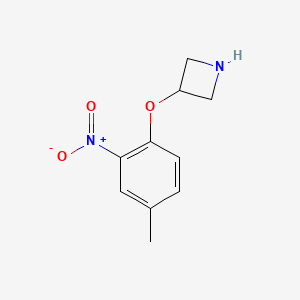
![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1441145.png)